molecular formula C32H42N4O8 B2444856 Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate CAS No. 1788054-73-8

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate

Cat. No.: B2444856
CAS No.: 1788054-73-8
M. Wt: 610.708
InChI Key: YPXBEQGVVHOQHW-UHFFFAOYSA-N
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Description

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is a complex organic compound with the molecular formula C32H42N4O8. This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate typically involves multiple steps, starting with the formation of the diazaspiro nonane core. This can be achieved through a series of cyclization reactions. The benzyl group is then introduced via benzylation reactions, and the carboxylate group is added through esterification. The final step involves the formation of the hemioxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. The diazaspiro nonane ring system can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate: Similar structure but without the hemioxalate group.

    1,6-Diazaspiro[3.5]nonane-6-carboxylate: Lacks the benzyl group, resulting in different chemical properties.

Uniqueness

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate is unique due to its combination of a benzyl group, diazaspiro nonane ring, and hemioxalate salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H20N2O2.C2H2O4/c2*18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15;3-1(4)2(5)6/h2*1-3,5-6,16H,4,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXBEQGVVHOQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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